molecular formula C21H16N2O6S B2564324 ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-05-1

ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No. B2564324
M. Wt: 424.43
InChI Key: ZFVCAZUITJXSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule of the title compound, C20H16N2O5S, is built up by one fused five-membered and two fused six-membered rings linked to ethoxycarbonyl and 3-nitrophenyl groups .


Molecular Structure Analysis

The benzothienopyran ring system is nearly planar (r.m.s deviation = 0.0392 Å) and forms a dihedral angle of 86.90 (6)° with the aromatic ring of the nitrobenzene group .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • The compound has been utilized in the synthesis of tetrahydroquinoline derivatives, highlighting its role in the creation of complex organic molecules with potential applications in medicinal chemistry and material science (Bombarda et al., 1992).
  • Research on pyranpyrazole derivatives, including similar compounds, has shown their effectiveness as corrosion inhibitors for mild steel, which is crucial for industrial applications, particularly in acid environments (Dohare et al., 2017).
  • Studies on the crystal structure of similar compounds reveal insights into their molecular configuration, providing a foundation for understanding their reactivity and potential applications in designing new materials or drugs (Nesterov & Viltchinskaia, 2001).

Theoretical and Computational Analysis

  • Density Functional Theory (DFT) analysis of substituted 4H-pyran derivatives has been conducted to explore the supra-molecular assemblies and interactions within these compounds. Such studies are essential for understanding the chemical and physical properties of materials at the molecular level (Chowhan et al., 2020).

Corrosion Inhibition

  • The compound and its derivatives have been examined for their corrosion inhibition properties, showcasing their potential in protecting metals against corrosion, which is significant for the maintenance and longevity of industrial equipment (Saranya et al., 2020).

Molecular Structure and Reactivity

  • Research into the crystal structure and synthesis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate contributes to a deeper understanding of the compound’s molecular geometry, which is vital for predicting its reactivity and interactions with other molecules (Xiang, 2004).

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6S/c1-2-28-20(24)17-15(11-6-5-7-12(10-11)23(26)27)16-18(29-19(17)22)13-8-3-4-9-14(13)30-21(16)25/h3-10,15H,2,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVCAZUITJXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.